molecular formula C23H28ClN3O3 B2485021 2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one CAS No. 2310154-22-2

2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one

Cat. No.: B2485021
CAS No.: 2310154-22-2
M. Wt: 429.95
InChI Key: BMZCDWSNRMERAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals due to its ability to mimic the basic structure of many biological molecules . It also contains a tetrahydrocinnolinone group, which is a type of heterocyclic compound. Heterocycles are common in many drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the piperidine ring might undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body. Unfortunately, without specific information about the compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it might have side effects or toxicities at high doses .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a drug or a chemical intermediate .

Properties

IUPAC Name

2-[[1-[2-(4-chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-16-12-19(6-7-20(16)24)30-15-23(29)26-10-8-17(9-11-26)14-27-22(28)13-18-4-2-3-5-21(18)25-27/h6-7,12-13,17H,2-5,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZCDWSNRMERAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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